molecular formula C15H15N5O3S B2841259 3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034365-22-3

3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2841259
CAS No.: 2034365-22-3
M. Wt: 345.38
InChI Key: PMMUYDFDBJRMFE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a thiazole, pyrrole, azetidine, and imidazolidine ring. These types of compounds often exhibit interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them .

Scientific Research Applications

  • Pharmacokinetics and Metabolism : Understanding how similar compounds are absorbed, distributed, metabolized, and excreted in the human body. For example, studies on the metabolism and pharmacokinetics of novel therapeutic agents (Blech et al., 2008) could provide insights into how modifications to the chemical structure, like those in the compound , may affect its biological activity and potential therapeutic applications (Blech et al., 2008).

  • Toxicology and Safety Evaluation : Research into the toxicity and safety profile of structurally related compounds is crucial for assessing their potential as therapeutic agents or in other applications. Studies on the toxic effects and safety of compounds with similar frameworks can guide the development and safety evaluation of new chemical entities.

  • Chemical Modifications and Drug Design : The structural modification of chemical entities to improve their pharmacological properties. Research on the design and synthesis of compounds with specific functional groups could illuminate the process of enhancing the biological activity or reducing the toxicity of similar compounds.

  • Environmental and Analytical Chemistry : The analysis of similar compounds in environmental samples or biological matrices can inform the development of analytical methods for detecting and quantifying the compound , as well as assessing its environmental impact.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds with similar structures have been found to exhibit antimicrobial potential .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in drug discovery, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

3-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-9-12(24-15(17-9)18-4-2-3-5-18)13(22)19-7-10(8-19)20-11(21)6-16-14(20)23/h2-5,10H,6-8H2,1H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMUYDFDBJRMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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